7-Azaindole

概要

説明

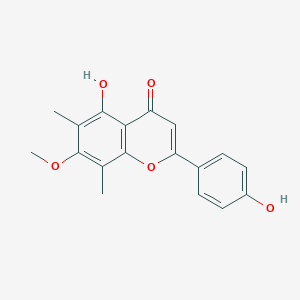

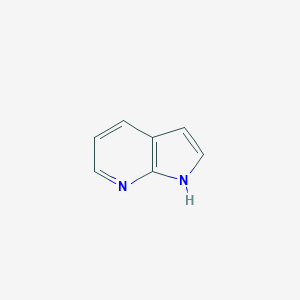

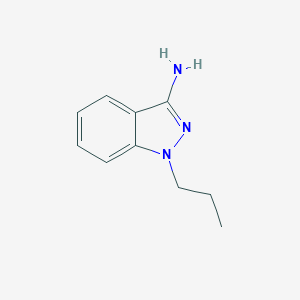

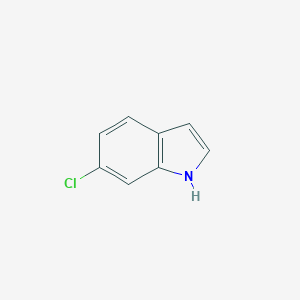

7-Azaindole is a heterocyclic compound that features a fused pyridine and pyrrole ring system with a nitrogen atom at the seventh position of the indole ring. This structural motif is significant in medicinal chemistry due to its bioisosteric properties, making it a valuable scaffold for drug design and development .

Synthetic Routes and Reaction Conditions:

N-Oxide Method: One common method involves the preparation of N-oxide-7-azaindole using this compound as a raw material and hydrogen peroxide as an oxidizing agent.

Industrial Production Methods:

- Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to accelerate reaction times and improve efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form N-oxides.

Reduction: It can be reduced to form various hydrogenated derivatives.

Substitution: Halogenation and alkylation are common substitution reactions involving this compound.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

Reducing Agents: Sodium borohydride for reduction reactions.

Catalysts: Diisopropyl ethyl amine for halogenation reactions.

Major Products:

N-Oxides: Formed through oxidation.

Halogenated Derivatives: Such as 4-halogenated-7-azaindole.

Hydrogenated Derivatives: Formed through reduction reactions.

科学的研究の応用

7-Azaindole and its derivatives have been extensively studied for their potential in various fields:

Chemistry: Used as building blocks in the synthesis of complex organic molecules.

Biology: Investigated for their role as enzyme inhibitors and biological probes.

Medicine: Explored for their anticancer, anti-inflammatory, and antiviral properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

作用機序

Target of Action

7-Azaindole, also known as 1H-Pyrrolo[2,3-b]pyridine, has been found to interact with the DEAD-box helicase family member DDX3 . DDX3 is involved in many diseases, such as viral infection, inflammation, and cancer . It has both tumor suppressor and oncogenic effects .

Mode of Action

The this compound derivative (7-AID) compound was found to lodge within the adenosine-binding pocket of DDX3 . It interacts with the key residues Tyr200 and Arg202 from the Q-motif rendered by π-interactions and hydrogen bonds within the binding pocket .

Biochemical Pathways

The DEAD-box helicase family member DDX3, the target of this compound, is involved in tumorigenesis and metastasis . The 7-AID compound effectively inhibits DDX3 in a dose-dependent manner . This suggests that the compound could be used as a potential DDX3 inhibitor .

Pharmacokinetics

The cytotoxicity effect of the 7-aid compound was evaluated using mtt assay on human cervical carcinoma cells (hela) and breast cancer cells (mcf-7 and mda mb-231) and the compound showed effective inhibitory concentration (ic 50) on hela cells 1696 µM/ml and 1412 and 1269 µM/ml on MCF-7 and MDA MB-231, respectively .

Result of Action

The results showed that the 7-AID compound effectively inhibited DDX3 in a dose-dependent manner . This suggests that the compound could be used as a potential DDX3 inhibitor . The compound also showed anti-proliferative, pro-apoptotic, anti-migration, and anti-angiogenic properties .

Action Environment

It is known that the chemoselectivity of this compound derivatives is counterion dependent . This suggests that the action, efficacy, and stability of this compound could be influenced by environmental factors such as the presence of different counterions .

生化学分析

Biochemical Properties

7-Azaindole has interesting biochemical and biophysical properties . It is a common pharmacophore with a variety of pharmacological activities, such as anti-microbial, anti-cancer, anti-HIV, and anti-influenza . The this compound moiety can engage with the first hydrophobic pocket opposite the gatekeeper that exists in both the active and inactive shape by adding a first aromatic ring .

Cellular Effects

This compound has been found to have significant effects on various types of cells. It has been reported to function biologically as p38 MAP kinase inhibitors and antifungal agents . In addition, it has been found to have cardiovascular, analgesic, anti-inflammatory, potent hypotensive, antiproliferative, and vasodilator effects .

Molecular Mechanism

The mechanism of action of most kinase inhibitors, including this compound, is to competitively bind to the ATP-binding site of the N- and C-terminal clefts in the catalytic domain of protein kinases, thereby preventing the phosphorylation of proteins .

類似化合物との比較

Indole: Similar structure but lacks the nitrogen atom at the seventh position.

Pyrrole: Contains a five-membered ring with one nitrogen atom but lacks the fused pyridine ring.

Pyridine: Contains a six-membered ring with one nitrogen atom but lacks the fused pyrrole ring.

Uniqueness:

特性

IUPAC Name |

1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXVYAKCVDQRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Record name | 7-azaindole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25247-73-8 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3075046 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271-63-6, 10592-27-5 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Diazaindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Azaindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Azaindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Azaindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-DIAZAINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX4465NR9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of 7-Azaindole?

A1: this compound has the molecular formula C7H6N2 and a molecular weight of 118.14 g/mol. Its structure consists of fused pyrrole and pyridine rings with a nitrogen atom replacing the carbon at the 7-position of indole.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits distinct spectroscopic features in NMR, IR, and UV-vis regions.

- NMR: [] 1H and 13C NMR studies reveal characteristic chemical shifts and coupling constants that are sensitive to substituents and protonation states.

- IR: The presence of N-H stretching vibrations around 3400 cm−1 and characteristic C-H and C=N vibrations in the fingerprint region are indicative of the this compound scaffold. [, , ]

- UV-vis: this compound displays absorption bands in the UV region, often exhibiting solvatochromism, suggesting sensitivity to solvent polarity. [, , , ]

Q3: Does this compound exhibit catalytic activity?

A3: While this compound itself may not possess significant catalytic activity, its derivatives, particularly metal complexes, have shown promising applications in catalysis. For example, copper(II) complexes of this compound have been investigated for their role in Chan-Lam coupling reactions. []

Q4: How has computational chemistry been used to understand this compound's properties and reactivity?

A4: Computational studies have been instrumental in elucidating various aspects of this compound chemistry.

- Geometry Optimization: Ab initio and DFT calculations have provided insights into the molecular geometry of this compound and its clusters with solvents like water and ammonia. [, , , ]

- Electronic Structure: Theoretical studies have explored the nature of the first excited singlet state (S1) and the influence of hydrogen bonding and substituents on the electronic structure. [, , , ]

- Reaction Mechanisms: Computational tools have been used to investigate the mechanisms of excited-state proton transfer (ESPT) and excited-state double proton transfer (ESDPT) in this compound and its derivatives. [, , ]

- QSAR Modeling: QSAR studies have explored the relationships between the structure of this compound derivatives and their biological activities, such as fungicidal activity. []

Q5: How do structural modifications on the this compound scaffold impact its biological activity?

A5:

- Substituent Effects: Introduction of electron-donating or -withdrawing groups at various positions of the this compound ring can significantly influence its electronic properties and interactions with biological targets, affecting its potency and selectivity. [, , ]

- N-substitution: Modifications at the N1 position of the pyrrole ring have shown to influence its hydrogen bonding ability and overall activity. [, , ]

- Fusion with other heterocycles: Combining the this compound core with other heterocyclic systems like pyrimidines has demonstrated potential for developing potent inhibitors for targets like BRD4. []

Q6: What are the challenges and strategies in formulating this compound derivatives for improved stability and bioavailability?

A6: While specific formulation strategies depend on the intended application and the physicochemical properties of the this compound derivative, common challenges include poor aqueous solubility and metabolic instability. Approaches to address these challenges may include:

- Salt Formation: Forming salts with pharmaceutically acceptable acids or bases can enhance solubility and stability. []

Q7: What are some promising biological targets and therapeutic areas explored for this compound derivatives?

A7: Research has revealed the potential of this compound derivatives for various therapeutic applications:

- Anticancer Activity: this compound scaffolds have shown promise as inhibitors of kinases, including BRD4, a target for cancer therapy. [, ]

- Antiviral Activity: Certain this compound analogs have demonstrated potential as antiviral agents, particularly against influenza. []

- Antifungal Activity: Several this compound derivatives exhibit potent antifungal activity, particularly against Pyricularia oryzae, the fungus causing rice blast. []

- Dopamine D4 Receptor Ligands: Radiolabeled this compound derivatives have been investigated as potential PET imaging agents for studying the dopamine D4 receptor, implicated in schizophrenia. []

Q8: Is there evidence of resistance development to this compound based compounds?

A8: Resistance development is a concern with many therapeutic agents. While specific data on resistance to this compound derivatives is limited in the provided research, understanding potential resistance mechanisms, especially for its application as kinase inhibitors, is crucial. Investigating potential mutations in target proteins or upregulation of efflux pumps would be necessary.

Q9: What analytical techniques are commonly employed for the characterization and quantification of this compound and its derivatives?

A9: A range of analytical techniques is crucial throughout the discovery and development of this compound-based compounds.

- Spectroscopy: NMR (1H and 13C), IR, and UV-Vis spectroscopy are essential for structural characterization. [, , , , , , ]

- Mass Spectrometry: ESI-MS is valuable for determining molecular weight and characterizing fragmentation patterns, aiding in structural elucidation and studying interactions with biomolecules. []

- Chromatography: HPLC, often coupled with UV or mass spectrometric detection, plays a crucial role in separation, purification, and quantitative analysis of this compound derivatives. []

- X-ray Crystallography: Obtaining single crystals of this compound derivatives and their complexes allows for precise determination of their three-dimensional structures, providing valuable insights into their binding modes and intermolecular interactions. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Aminobenzo[A]pyrene](/img/structure/B17798.png)

![BENZYL[2-(5-HYDROXYINDOL-3-YL)-ETHYL]CARBAMATE](/img/structure/B17810.png)

![[3,4-diacetyloxy-5-(2,6-dioxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B17814.png)

![5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene](/img/structure/B17826.png)